N-cyclopentyl-4-methyl-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
描述
N-cyclopentyl-4-methyl-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by a fused heterocyclic core. Key structural features include:
- A cyclopentyl carboxamide substituent at position 8, likely influencing solubility and target binding.
- A 4-methylphenylmethylsulfanyl group at position 1, which may modulate steric and electronic properties.
属性
IUPAC Name |
N-cyclopentyl-4-methyl-1-[(4-methylphenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c1-15-7-9-16(10-8-15)14-32-24-27-26-23-28(2)22(31)19-12-11-17(13-20(19)29(23)24)21(30)25-18-5-3-4-6-18/h7-13,18H,3-6,14H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWJCUFJZUZZDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-methyl-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazoloquinazoline core, followed by the introduction of the cyclopentyl and methylphenyl groups. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
N-cyclopentyl-4-methyl-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学研究应用
Pharmacological Applications
-
Anticancer Activity :
- The compound has been studied for its potential as an anticancer agent. Research indicates that derivatives of triazole compounds often exhibit significant cytotoxic activity against various cancer cell lines. The triazoloquinazoline scaffold is known for its ability to inhibit specific kinases involved in cancer progression, making it a target for further investigation in oncology .
-
Kinase Inhibition :
- Similar compounds have shown efficacy as kinase inhibitors, which are crucial in the treatment of cancers characterized by dysregulated kinase activity. The potential of this compound to act on targets such as EGFR (Epidermal Growth Factor Receptor) could lead to its development as a therapeutic agent for non-small cell lung cancer and other malignancies .
- Neuroprotective Effects :
Synthetic Methodologies
The synthesis of N-cyclopentyl-4-methyl-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves several steps:
-
Formation of the Triazoloquinazoline Core :
- The initial step typically involves constructing the triazoloquinazoline framework through cyclization reactions that incorporate various precursors. This core structure is essential for the biological activity of the final compound.
-
Introduction of Functional Groups :
- Subsequent steps involve the introduction of cyclopentyl and methylphenyl groups via substitution reactions. These modifications are crucial for enhancing the compound's pharmacological profile and solubility.
-
Optimization Techniques :
- Industrial synthesis may employ optimization techniques such as using catalysts and controlling reaction conditions to maximize yield and purity. This is vital for producing compounds suitable for biological testing and eventual therapeutic use.
Case Studies and Research Findings
Several studies have explored the applications of similar triazole-based compounds:
- A study highlighted the anticancer properties of a related triazole derivative, demonstrating significant cytotoxicity against breast cancer cell lines with minimal toxicity to normal cells .
- Another research effort focused on synthesizing various quinazoline derivatives, revealing their potential as selective inhibitors of EGFR with promising results in preclinical models for lung cancer treatment .
作用机制
The mechanism of action of N-cyclopentyl-4-methyl-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Analysis
The compound shares a triazoloquinazoline core with analogues such as F472-0542 (described in ). Key differences include:
| Feature | Target Compound | F472-0542 |
|---|---|---|
| Position 4 Substituent | Methyl | 3-methylbutyl |
| Position 1 Group | 4-methylphenylmethylsulfanyl | 2-oxo-2-phenylethylsulfanyl |
| Molecular Weight | Not provided | Not provided (but higher due to substituent) |
- The 2-oxo-2-phenylethylsulfanyl moiety in F472-0542 may enhance hydrogen-bonding capacity relative to the 4-methylphenylmethylsulfanyl group in the target compound .
Analytical Comparisons
- Mass Spectrometry (MS/MS) and Molecular Networking :
The target compound’s fragmentation pattern (parent ion and cosine score) would cluster it with other triazoloquinazolines in molecular networks. A high cosine score (>0.8) would indicate shared fragmentation pathways with F472-0542, suggesting conserved core stability . - NMR Chemical Shift Analysis :
As seen in , regions of divergent chemical shifts (e.g., positions analogous to regions A/B in Figure 6) would highlight substituent-specific electronic effects. For example, the 4-methyl group may shield nearby protons, reducing δ-values compared to bulkier substituents .
Computational Similarity Metrics
- Tanimoto and Dice Indices :
Using MACCS or Morgan fingerprints, the target compound’s similarity to F472-0542 would depend on shared pharmacophores (e.g., triazoloquinazoline core) versus divergent substituents. A Tanimoto score <0.6 would indicate moderate similarity, driven by core preservation but substituent variability . - QSAR Models :
If the target compound falls within the applicability domain (AD) of a triazoloquinazoline-based QSAR model, its bioactivity could be predicted based on substituent contributions to logP, polar surface area, or steric parameters .
Bioactivity Profile Correlation
demonstrates that structurally similar compounds often cluster by bioactivity. If the target compound shares bioactivity profiles (e.g., cytotoxicity, kinase inhibition) with F472-0542 or other triazoloquinazolines, this would support a conserved mechanism of action. For example, sulfanyl-containing analogues may exhibit enhanced interaction with cysteine residues in target proteins .
Key Research Findings and Gaps
- Strengths :
- The triazoloquinazoline core is a validated scaffold in drug discovery, with demonstrated stability and binding versatility.
- Substituent diversity (e.g., sulfanyl groups, cyclopentyl carboxamide) allows for tunable physicochemical properties.
- Limitations: No experimental data on the target compound’s solubility, potency, or toxicity are provided in the evidence. Comparative studies with in vivo models or protein targets are absent.
生物活性
N-cyclopentyl-4-methyl-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological mechanisms, and therapeutic implications.
Synthesis and Structure
The synthesis of this compound involves multiple steps starting from simpler precursors. The process typically includes the formation of the triazoloquinazoline core followed by the introduction of cyclopentyl and methylphenyl groups. Optimization of reaction conditions is crucial to enhance yield and purity. The compound's unique structure incorporates various functional groups that may influence its biological activity.
The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may lead to either inhibition or activation of these targets, resulting in diverse biological effects. Detailed studies are necessary to fully elucidate these mechanisms.
Anticancer Properties
Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, similar triazoloquinazoline derivatives have shown significant cytotoxicity against human cancer cells with IC50 values in the micromolar range. The structure-activity relationship (SAR) studies suggest that modifications to the molecular framework can enhance antiproliferative activity.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-cyclopentyl... | MCF-7 (breast cancer) | 0.051 | DNA intercalation |
| N-cyclopentyl... | HCT-116 (colon cancer) | 0.066 | Apoptosis induction |
Antihistaminic Activity
In a related study involving triazoloquinazoline derivatives, compounds were tested for their H1-antihistaminic activity on guinea pigs. Results indicated that these compounds provided significant protection against histamine-induced bronchospasm, suggesting potential applications in allergy treatment.
Case Studies and Research Findings
- Study on Anticancer Activity : A recent investigation into a series of triazoloquinazoline derivatives reported that modifications to the substituents significantly affected their cytotoxic properties against various tumor cell lines. The most active compounds exhibited IC50 values comparable to established anticancer drugs .
- Antihistaminic Effects : Another study demonstrated that certain derivatives exhibited comparable efficacy to chlorpheniramine maleate in preventing histamine-induced effects while showing reduced sedation side effects .
- Kinase Inhibition Studies : Research exploring the kinase inhibition potential of similar compounds revealed that some derivatives could modulate kinase activities associated with cancer progression, although N-cyclopentyl... was not specifically tested in this context .
常见问题
Q. What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?
The synthesis of this triazoloquinazoline derivative involves multi-step reactions, including cyclization and functionalization of the triazole and quinazoline moieties. Challenges include low yields in cyclization steps and regioselectivity issues. To address these:
- Optimize reaction conditions : Use Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading .
- Purification strategies : Employ column chromatography or recrystallization to isolate intermediates, as demonstrated for analogous triazoloquinazoline derivatives (e.g., 39.5% yield for 5-cyclopentyl-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline) .
- Monitor reaction progress : Utilize LC-MS or <sup>1</sup>H NMR to confirm intermediate formation .
Q. How is the structural identity of this compound validated in synthetic workflows?
Structural confirmation requires a combination of analytical techniques:
- <sup>1</sup>H NMR : Characterize chemical shifts for the cyclopentyl group (~1.5–2.5 ppm) and aromatic protons (~7.0–8.5 ppm) .
- LC-MS : Verify molecular weight (e.g., m/z 452.1 for a similar triazoloquinazoline) .
- Elemental analysis : Compare calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation in analogous compounds) .
Advanced Research Questions
Q. What strategies can improve the scalability of this compound’s synthesis for preclinical studies?
Scaling up requires addressing batch-to-batch variability and safety concerns:
- Flow chemistry : Implement continuous-flow systems to enhance reproducibility and reduce exothermic risks, as shown in diphenyldiazomethane synthesis .
- Microwave-assisted synthesis : Accelerate cyclization steps (e.g., reducing reaction time from hours to minutes) .
- Green solvents : Replace toxic solvents (e.g., DMF) with biodegradable alternatives like cyclopentyl methyl ether (CPME) to align with sustainability goals .
Q. How can computational modeling predict the biological targets of this compound?
Computational approaches include:
- Molecular docking : Screen against kinase or GPCR libraries using the triazole core’s π-π stacking potential .
- QSAR modeling : Correlate substituent effects (e.g., sulfanyl vs. methyl groups) with bioactivity data from analogous 1,2,4-triazole derivatives .
- ADMET prediction : Use tools like SwissADME to assess solubility and cytochrome P450 interactions .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:
- Standardized assays : Validate activity in multiple cell lines (e.g., HEK293 vs. HepG2) and use positive controls (e.g., known kinase inhibitors) .
- Impurity profiling : Conduct HPLC-UV/HRMS to identify byproducts (>95% purity threshold) .
- Meta-analysis : Compare datasets from PubChem and peer-reviewed studies to isolate structure-activity trends .
Methodological Notes
- Synthetic references : Analogous compounds in provide yield benchmarks (e.g., 39.5–45% for triazoloquinazolines).
- Pharmacological context : 1,2,4-triazole derivatives in exhibit anti-inflammatory and antimicrobial activities, suggesting plausible targets.
- Safety protocols : Follow guidelines for handling sulfanyl groups (e.g., P210 precautions for flammability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
